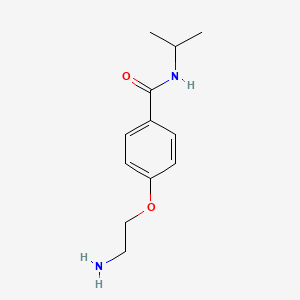
4-(2-氨基乙氧基)-N-异丙基苯甲酰胺
描述
4-(2-Aminoethoxy)-N-isopropylbenzamide (AIB) is a small molecule that has been studied extensively for its potential applications in a variety of scientific research fields. AIB is an amide derivative of benzamide and is composed of two amino groups and a carboxyl group. AIB has been found to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer effects. Due to its versatile properties, AIB has been used in a variety of scientific research studies to explore its potential therapeutic effects.
科学研究应用
聚酰亚胺的合成和表征
4-(2-氨基乙氧基)-N-异丙基苯甲酰胺用于合成用于制造聚酰亚胺的新二胺。该应用在聚合物科学中具有重要意义,有助于开发具有理想热阻和耐溶剂性能的材料。这些聚酰亚胺通过两步程序合成,包括聚(酰胺酸)的形成和随后的环脱水,得到固有粘度为 0.62-0.97 分升/克的聚合物。这些聚合物在有机溶剂中的溶解性和它们的热稳定性(降解温度在 240°C 到 550°C 之间)突出了它们在各种工业应用中的潜力 (Butt 等人,2005).
抗氧化剂研究中的电化学氧化
另一个重要的应用是在氨基取代苯甲酰胺衍生物的电化学氧化研究中。这些化合物,包括 4-(2-氨基乙氧基)-N-异丙基苯甲酰胺,由于其清除自由基的能力而显示出作为强效抗氧化剂的潜力。了解它们的电化学氧化机制对于理解它们的自由基清除活性至关重要。这项研究有助于更广泛的抗氧化剂领域及其潜在的治疗应用 (Jovanović 等人,2020).
血红蛋白变构活性调节剂
在药物化学领域,4-(2-氨基乙氧基)-N-异丙基苯甲酰胺的衍生物因其调节人血红蛋白氧亲和力的潜力而受到探索。对血红蛋白变构效应器的研究可能对需要逆转耗氧供应的临床和生物领域产生重大影响,例如缺血、中风和肿瘤放射治疗。修饰血红蛋白的氧亲和力是治疗干预的一个有前途的研究领域 (Randad 等人,1991).
抗惊厥活性研究
4-(2-氨基乙氧基)-N-异丙基苯甲酰胺还在抗惊厥药物的开发中得到应用。该化合物的衍生物已对其对癫痫发作的有效性进行了测试,在癫痫和其他相关疾病的治疗中显示出显着的潜力。这项研究有助于持续寻找更有效、更安全的抗惊厥药物 (Clark 等人,1984).
属性
IUPAC Name |
4-(2-aminoethoxy)-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)14-12(15)10-3-5-11(6-4-10)16-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIIXJHOTOLQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)-N-isopropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



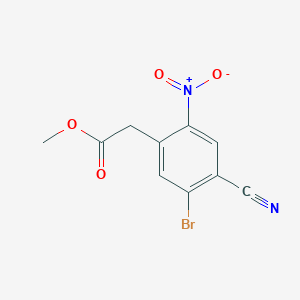


![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
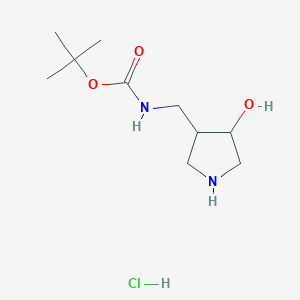
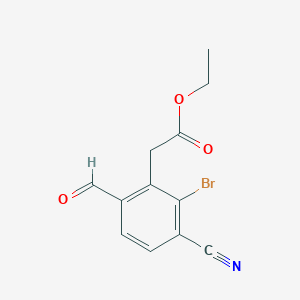

![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)
![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)
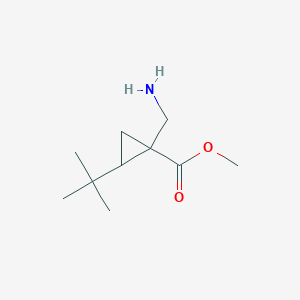
![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)